molecular formula C11H10ClN3O B8668597 [2-(4-chloroanilino)pyrimidin-4-yl]methanol

[2-(4-chloroanilino)pyrimidin-4-yl]methanol

Cat. No.: B8668597
M. Wt: 235.67 g/mol
InChI Key: NNGWWPDKXJLQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-chloroanilino)pyrimidin-4-yl]methanol is a chemical compound that features a pyrimidine ring structure with a phenylamino group and a chlorophenyl group The presence of the methanol group indicates that it is a type of alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-chloroanilino)pyrimidin-4-yl]methanol typically involves the reaction of 4-chlorophenylamine with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for cost-effectiveness and efficiency, with considerations for the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(4-chloroanilino)pyrimidin-4-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or a carboxylic acid, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

[2-(4-chloroanilino)pyrimidin-4-yl]methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Due to its structural features, it may have potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [2-(4-chloroanilino)pyrimidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2-(4-Chlorophenylamino)pyrimidin-5-yl)methanol
  • (2-(4-Chlorophenylamino)pyrimidin-4-yl)ethanol

Uniqueness

[2-(4-chloroanilino)pyrimidin-4-yl]methanol is unique due to its specific structural features, such as the position of the methanol group and the presence of the chlorophenyl and phenylamino groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

[2-(4-chloroanilino)pyrimidin-4-yl]methanol

InChI

InChI=1S/C11H10ClN3O/c12-8-1-3-9(4-2-8)14-11-13-6-5-10(7-16)15-11/h1-6,16H,7H2,(H,13,14,15)

InChI Key

NNGWWPDKXJLQCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=CC(=N2)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2-ethoxyethyl 2-((4-chlorophenyl)amino)pyrimidine-4-carboxylate (0.4 g, 1.243 mmol) in THF (12 mL) was cooled to −78° C. and a 1M solution of DIBAL-H (4.97 mL, 4.97 mmol) in toluene was added. The mixture was stirred for 1.5 h at room temperature. The reaction mixture was diluted with THF (20 mL) and quenched with Na2SO4.10H2O followed by a few drops of water. The mixture was stirred at room temperature for 18 h, then filtered through a pad of Celite topped with silica gel. The pad was washed with ethyl acetate and the filtrate was concentrated. The residue was purified by flash chromatography on silica gel using 75-100% ethyl acetate in hexanes. The desired fractions were concentrated to give (2-(4-chlorophenylamino)pyrimidin-4-yl)methanol as a pale yellow solid (0.224 g, 76%). 1H NMR (400 MHz, METHANOL-d4) δ ppm 8.41 (1H, d, J=5.02 Hz), 7.55-7.86 (2H, m), 7.19-7.40 (2H, m), 6.95 (1H, d, J=5.02 Hz), 4.57 (2H, s). LCMS: R.T.=3.10; [M+H]+=236.12.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.97 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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